molecular formula C20H18F3N3O3S2 B284354 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide

Cat. No. B284354
M. Wt: 469.5 g/mol
InChI Key: LIIXSCXJXIEITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Mechanism of Action

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide leads to the disruption of B-cell receptor signaling and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways in preclinical studies. Inhibition of BTK by 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide has also been shown to inhibit the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide in lab experiments include its high potency and selectivity for BTK, as well as its reversible binding to the ATP-binding site of the kinase domain. However, the limitations of using 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide in lab experiments include its relatively short half-life and the potential for off-target effects.

Future Directions

For the development of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies. In addition, the combination of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide with other targeted therapies or immunotherapies may enhance its therapeutic efficacy and overcome resistance mechanisms in B-cell malignancies. Furthermore, the identification of biomarkers that predict response to 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide may facilitate patient selection and improve clinical outcomes.

Synthesis Methods

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method for 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide has been described in detail in a patent application by Takeda Pharmaceutical Company Limited. In brief, the synthesis involves the reaction of 4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol with N-(2-bromoethyl)thiophene-2-carboxamide in the presence of a base to form the desired product.

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide inhibits BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.

properties

Molecular Formula

C20H18F3N3O3S2

Molecular Weight

469.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18F3N3O3S2/c1-28-15-6-5-12(8-16(15)29-2)14-9-17(20(21,22)23)26-19(25-14)31-11-18(27)24-10-13-4-3-7-30-13/h3-9H,10-11H2,1-2H3,(H,24,27)

InChI Key

LIIXSCXJXIEITL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CC=CS3)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CC=CS3)C(F)(F)F)OC

Origin of Product

United States

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